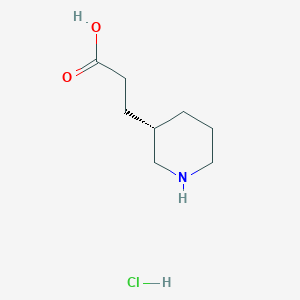![molecular formula C11H13F2NO2 B15233097 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a chiral amine compound that features a difluorobenzo dioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine typically involves the following steps:
Formation of the Benzo Dioxole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Butan-1-Amine Moiety: This step may involve a nucleophilic substitution reaction where the amine group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine group or the aromatic ring.
Reduction: Reduction reactions could target the difluoro groups or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce a de-fluorinated amine.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding Studies: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
作用机制
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Signal Transduction Pathways: Modulation of signal transduction pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: A similar compound with a shorter carbon chain.
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine: A similar compound with a different carbon chain length.
Uniqueness
Structural Features: The specific arrangement of the difluorobenzo dioxole moiety and the butan-1-amine group.
Biological Activity: Unique interactions with biological targets compared to similar compounds.
属性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC 名称 |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-4-8(14)7-5-3-6-9-10(7)16-11(12,13)15-9/h3,5-6,8H,2,4,14H2,1H3/t8-/m1/s1 |
InChI 键 |
PLHLJYKWJMDMPU-MRVPVSSYSA-N |
手性 SMILES |
CCC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
规范 SMILES |
CCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


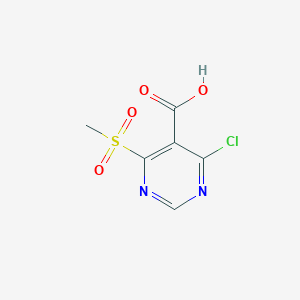
![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
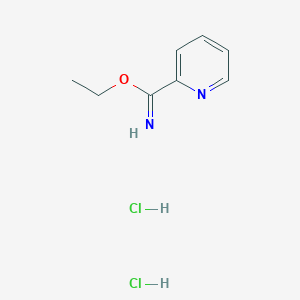
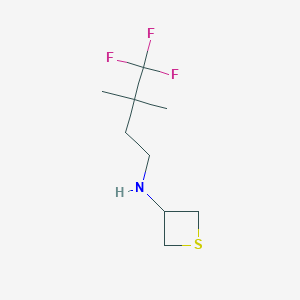
![8-Bromo-3-fluoroimidazo[1,2-a]pyrazine](/img/structure/B15233103.png)
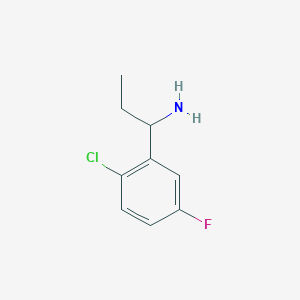
![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)
![(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15233050.png)
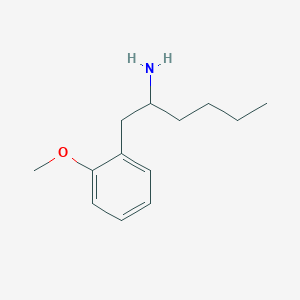
![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
![N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine](/img/structure/B15233073.png)
